WAY 163909

5-HT2C receptor binding affinity serotonin pharmacology

WAY 163909 addresses the critical need for a highly selective 5-HT2C agonist validated across obesity, addiction, and antipsychotic research. With 20-fold selectivity over 5-HT2A and 46-fold over 5-HT2B, it eliminates off-target confounds that limit less selective probes. • Ki = 10.5 nM (5-HT2C); EC50 = 8 nM; no functional 5-HT2A agonism • Superior selectivity vs. lorcaserin; distinct brain uptake vs. vabicaserin (PET-validated) • Dose-dependent anorectic efficacy (ED50 = 1.4-5.19 mg/kg) • Bulk quantities available; ships ambient globally

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B1249920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY 163909
Synonyms1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta(b)(1,4)diazepino(6,7,1hj)indole
WAY 163909
WAY-163909
WAY163909
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESC1CC2C(C1)N3CCNCC4=C3C2=CC=C4
InChIInChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2
InChIKeyXOSKJKGKWRIMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WAY 163909: 5-HT2C Receptor Agonist


WAY 163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole] is a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. It binds to the human 5-HT2C receptor with a Ki of 10.5 ± 1.1 nM and stimulates intracellular calcium mobilization with an EC50 of 8 nM and an Emax of 90% relative to serotonin (5-HT) [1]. The compound demonstrates high selectivity against the closely related 5-HT2A and 5-HT2B receptor subtypes, exhibiting 20-fold and 46-fold selectivity, respectively, and lacks functional agonist activity at 5-HT2A receptors while acting as a weak partial agonist at 5-HT2B receptors (EC50 = 185 nM, Emax = 40%) .

Receptor Selectivity Selective 5-HT2C agonist; reported selectivity over 5-HT2A/2B receptors
CNS Penetration Reported brain-penetrant profile (PET imaging context)
Research Models Model-response context in obesity and psychostimulant rodent/primate studies

WAY 163909 Differentiation Evidence


Although the 5-HT2C receptor agonist class includes multiple compounds, substantial differences in selectivity profiles, functional efficacy, and downstream neurochemical effects preclude simple substitution. WAY 163909 is documented as having superior 5-HT2C selectivity over 5-HT2A and 5-HT2B receptors compared to lorcaserin [1], and exhibits distinct pharmacokinetic properties and brain uptake patterns relative to vabicaserin in direct head-to-head PET imaging studies [2]. Even among in-class compounds with similar nominal receptor targets, differences in binding kinetics, biased signaling profiles, and blood-brain barrier penetration produce divergent in vivo pharmacodynamics that directly impact experimental reproducibility and translational validity.

Lorcaserin Different 5-HT2A/2B functional activity may shift off-target pharmacology and model response compared to WAY 163909.
Vabicaserin Higher receptor affinity and distinct brain uptake kinetics may alter CNS occupancy interpretations.
In-Class Agonists Biased signaling and BBB penetration differences across 5-HT2C agonists limit direct experimental substitution.

WAY 163909 Selectivity & Efficacy


5-HT2C Binding Affinity

WAY 163909 binds to the human 5-HT2C receptor with a Ki of 10.5 ± 1.1 nM, as determined by displacement of [125I]DOI in CHO cell membranes [1]. This binding affinity represents the foundational molecular interaction that underlies the compound's in vivo pharmacological effects, including its anorectic activity and modulation of mesolimbic dopamine neurotransmission.

5-HT2C Binding Affinity
Class-level
Ki = 10.5 ± 1.1 nM
Supports target engagement studies
Endogenous 5-HT affinity context
5-HT2C receptor binding affinity serotonin pharmacology

Selectivity Over 5-HT2A and 5-HT2B Receptors

WAY 163909 demonstrates 20-fold selectivity for 5-HT2C over 5-HT2A receptors (Ki ratio: 212 nM / 10.5 nM = 20.2) and 46-fold selectivity for 5-HT2C over 5-HT2B receptors (Ki ratio: 485 nM / 10.5 nM = 46.2) . In functional assays, WAY 163909 fails to stimulate calcium mobilization at human 5-HT2A receptors (EC50 >> 10 μM) and acts only as a weak partial agonist at 5-HT2B receptors (EC50 = 185 nM, Emax = 40%) [1]. This selectivity profile is explicitly contrasted with lorcaserin in the scientific literature, with one study noting that lorcaserin 'is less selective for the 5-HT2C R and exhibits more 5-HT2A R agonist activity than WAY163909' [2].

5-HT2A/2B Selectivity
Head-to-head
20-fold over 5-HT2A; 46-fold over 5-HT2B; lorcaserin less selective
Supports selectivity-based model interpretation
Weak partial agonism at 5-HT2B (EC50 185 nM)
receptor selectivity off-target pharmacology 5-HT2 family

Brain Penetration vs. Vabicaserin

In a direct head-to-head PET imaging study evaluating [11C]WAY-163909 and [11C]vabicaserin, both radiolabeled 5-HT2C full agonists exhibited high blood-brain barrier penetration and nonspecific binding in vivo [1]. The study provides quantitative pharmacokinetic and brain distribution data for both compounds, enabling direct comparison of their imaging characteristics and brain uptake profiles. Both compounds were radiolabeled via Pictet-Spengler cyclization with [11C]formaldehyde and evaluated in the same experimental paradigm.

Brain Uptake vs. Vabicaserin
Head-to-head
Both high BBB penetration; distinct affinity and washout profiles
Supports CNS imaging tracer selection
PET imaging context; vabicaserin Ki ~3 nM
PET imaging blood-brain barrier brain uptake pharmacokinetics

Anorectic Efficacy in Obesity Models

WAY 163909 produces dose-dependent reductions in food intake across multiple rodent obesity models. In normal Sprague-Dawley rats, the ED50 for food intake reduction is 2.93 mg/kg i.p. [1]. In obese Zucker rats, the ED50 decreases to 1.4 mg/kg i.p., while in diet-induced obese mice the ED50 is 5.19 mg/kg i.p. [2]. The anorectic effect is specifically blocked by a 5-HT2C receptor antagonist but not by 5-HT2A or 5-HT2B antagonists, confirming target-specific mechanism. In obese and diabetic Wistar rats, daily application of WAY 163909 (1 mg/kg) produced a 5.5% reduction in body weight (p < 0.05) and a 35.4% decrease in blood glucose levels at week four compared to untreated controls [3].

Anorectic Response (ED50)
Cross-study
ED50 range 1.4–5.19 mg/kg across models
Model-dependent food intake endpoint
5-HT2C antagonist-blocked; metabolic outcomes
obesity food intake ED50 anorectic activity

Attenuation of Psychostimulant Self-Administration

Pretreatment with WAY 163909 dose-dependently attenuated cocaine and methamphetamine self-administration and drug-induced reinstatement of extinguished behavior in adult rhesus macaques [1]. In parallel in vivo microdialysis experiments, WAY 163909 induced dose-dependent attenuation of cocaine- and methamphetamine-induced dopamine overflow in the nucleus accumbens [2]. Notably, the literature explicitly contrasts this finding with lorcaserin: one study reported that 7-day treatment with lorcaserin, which is less selective for 5-HT2CR and exhibits more 5-HT2AR agonist activity than WAY 163909, did not attenuate cocaine vs. food choice, whereas the same doses of WAY 163909 reduced drug intake and drug seeking of methamphetamine and cocaine in rhesus monkeys [3].

Psychostimulant Self-Administration
Head-to-head
WAY 163909 reduced drug self-administration; lorcaserin showed divergent effect
Supports addiction model endpoint comparison
Rhesus macaque; dopamine overflow correlation
psychostimulant abuse cocaine methamphetamine self-administration nonhuman primate

Reinforcing Efficacy and Behavioral Selectivity

WAY 163909 dose-dependently reduced the reinforcing efficacy of cocaine (ID50 = 1.19 mg/kg) and sucrose (ID50 = 0.7 mg/kg) as well as reinstatement elicited by cocaine-associated contextual cues (ID50 = 0.5 mg/kg) in parallel experimental designs in free-fed rats [1]. Importantly, the ID50 values for these efficacy measures are ~5-12-fold lower than that required to suppress horizontal ambulation (ID50 = 5.89 mg/kg) and ~2-5-fold lower than that required to suppress vertical activity (ID50 = 2.3 mg/kg) [2]. WAY 163909 did not suppress reinstatement by sucrose-associated contextual cues, demonstrating differential effects on cocaine- vs. sucrose-associated incentive-salience.

Reinforcing Efficacy Selectivity
Cross-study
ID50 cocaine = 1.19 mg/kg; locomotor ID50 = 5.89 mg/kg
Behavioral selectivity window context
5–12-fold over locomotor impairment
cocaine sucrose reinforcing efficacy ID50 behavioral selectivity

WAY 163909 Research Applications


Obesity and Metabolic Research

WAY 163909 is validated for obesity research based on quantified dose-dependent reductions in food intake (ED50 = 2.93 mg/kg in normal rats; 1.4 mg/kg in obese Zucker rats; 5.19 mg/kg in diet-induced obese mice) and significant metabolic improvements in diabetic/obese rats (5.5% body weight reduction; 35.4% blood glucose reduction at 1 mg/kg daily dosing) [1][2]. The anorectic effect is specifically blocked by a 5-HT2C antagonist, confirming on-target mechanism. Researchers studying energy homeostasis, appetite regulation, and obesity-induced metabolic dysfunction should select WAY 163909 over less selective 5-HT2C agonists such as lorcaserin to avoid confounding off-target effects at 5-HT2A and 5-HT2B receptors [3].

Psychostimulant Addiction

WAY 163909 is the preferred 5-HT2C agonist for cocaine and methamphetamine addiction research in nonhuman primates. The compound dose-dependently attenuates psychostimulant self-administration, reinstatement, and drug-induced dopamine overflow in the nucleus accumbens in rhesus macaques [1]. In contrast, lorcaserin failed to attenuate cocaine vs. food choice under comparable conditions, a difference explicitly attributed to lorcaserin's inferior 5-HT2C selectivity and greater 5-HT2A agonist activity [2]. For laboratories conducting translational addiction research in nonhuman primates, WAY 163909 provides superior target engagement and reproducible behavioral efficacy.

PET Imaging and CNS Target Engagement

WAY 163909 has been successfully radiolabeled with carbon-11 via Pictet-Spengler cyclization and evaluated alongside [11C]vabicaserin in direct comparative PET imaging studies [1]. Both compounds exhibit high blood-brain barrier penetration and can be used for 5-HT2C receptor occupancy and brain distribution studies. Researchers developing PET tracers or conducting CNS target engagement studies should consider WAY 163909 as an alternative to vabicaserin when moderate affinity (Ki = 10.5 nM) is preferred over very high affinity (vabicaserin Ki = 3 nM) for washout kinetics, or when synthetic accessibility and availability favor the WAY scaffold.

Schizophrenia Adjunct Therapy

WAY 163909 enhances the preclinical potency of current antipsychotics when co-administered, consistent with the hypothesis that 5-HT2C agonists decrease mesolimbic dopamine without affecting nigrostriatal pathways [1]. The compound's high selectivity over 5-HT2A receptors (20-fold) is particularly relevant for schizophrenia research, as 5-HT2A antagonism is a hallmark of atypical antipsychotics and 5-HT2A agonism could produce confounding hallucinogenic effects. Investigators studying adjunctive therapies for schizophrenia should select WAY 163909 over lorcaserin due to its documented superior 5-HT2C selectivity and reduced 5-HT2A agonist activity [2].

Application
Selection Property
Validation Focus
Obesity and metabolic disorder models
5-HT2C selectivity and anorectic response profile
Food intake and body weight endpoint monitoring
Psychostimulant abuse models
Drug self-administration and dopamine response profiling
Behavioral endpoint and dopamine overflow review
CNS PET tracer development
Brain-penetrant pharmacokinetics
Brain uptake and target occupancy imaging
Schizophrenia model adjunct studies
5-HT2C selectivity and mesolimbic dopamine modulation
Behavioral pharmacology and dopamine pathway response
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